4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, also known as AT7519, is a small molecule inhibitor that targets Cyclin-Dependent Kinases (CDKs) []. CDKs are a family of enzymes that play a crucial role in regulating the cell cycle. By binding to specific CDKs, AT7519 disrupts their activity, leading to cell cycle arrest and ultimately cell death in cancer cells [].
AT7519's ability to inhibit CDKs makes it a promising candidate for cancer treatment. Cancerous cells often exhibit uncontrolled cell division, and by targeting CDKs, AT7519 has the potential to slow or halt this process []. Research suggests that AT7519 may be particularly effective against solid tumors and hematological malignancies [].
AT7519 demonstrates selectivity towards certain CDKs, potentially reducing side effects compared to broad-spectrum kinase inhibitors []. This selectivity is an ongoing area of research, with scientists aiming to optimize AT7519's targeting for specific cancers.
Studies indicate that AT7519 may be orally bioavailable, meaning it can be taken by mouth, which could improve patient compliance compared to injectable medications []. However, further research is needed to fully understand the optimal delivery methods and pharmacokinetic profile of AT7519.
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, also known as AT7519 HCl, is a synthetic compound belonging to the pyrazole class. It features a complex structure characterized by a pyrazole ring substituted with various functional groups, including a dichlorobenzamide and a piperidine moiety. The molecular formula is C₁₆H₁₈Cl₃N₅O, and it has a molecular weight of 396.7 g/mol .
AT7519 HCl acts as a selective inhibitor of specific cyclin-dependent kinases (CDKs) [, ]. CDKs are enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, AT7519 HCl can disrupt uncontrolled cell division, a characteristic of cancer cells [, ].
The exact mechanism of CDK inhibition by AT7519 HCl is not fully elucidated. However, it is believed to involve binding to the ATP-binding pocket of the CDK enzyme, thereby preventing ATP binding and subsequent CDK activation [].
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride exhibits significant biological activity as a multi-cyclin-dependent kinase (CDK) inhibitor. It is particularly effective against CDK1, CDK2, CDK4, CDK6, and CDK9, with an IC50 range of 10-210 nM. Its inhibitory action on these kinases suggests potential applications in cancer therapy by interfering with cell cycle regulation .
The synthesis of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride typically involves:
The primary application of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride lies in oncology as a CDK inhibitor. It has potential uses in:
Studies have shown that this compound interacts selectively with cyclin-dependent kinases, demonstrating competitive inhibition with ATP binding sites. Its specificity towards certain kinases makes it a valuable candidate for targeted cancer therapies . Further interaction studies may explore its effects on downstream signaling pathways and potential off-target effects.
Several compounds share structural or functional similarities with 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
AT7519 | Pyrazole derivative | Multi-CDK inhibitor | Broad spectrum against multiple CDKs |
Palbociclib | Pyridopyrimidine | Selective CDK4/6 inhibitor | FDA-approved for breast cancer |
Ribociclib | Cyclin-dependent kinase inhibitor | CDK4/6 inhibitor | Used in combination therapies |
Abemaciclib | Cyclin-dependent kinase inhibitor | CDK4/6 inhibitor | Continuous dosing regimen |
The uniqueness of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride lies in its broad inhibition profile across multiple cyclin-dependent kinases compared to other compounds that may target only specific kinases like CDK4/6. This characteristic may enhance its therapeutic efficacy in various cancer types .